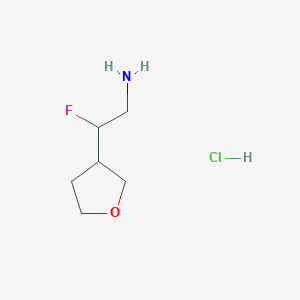
Methyl 2-bromo-4-cyano-5-fluorophenylacetate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-5-fluorophenylacetate, also known as MBCFPA, is a widely used reagent in organic synthesis. It is a white-colored, crystalline solid with a melting point of 126-127°C. MBCFPA is used in a variety of chemical synthesis applications, such as the synthesis of pharmaceuticals, cosmetics, and agrochemicals. It is also used in the preparation of intermediates for the production of materials like polymers, surfactants, and dyes.
Mecanismo De Acción
Methyl 2-bromo-4-cyano-5-fluorophenylacetate is a reagent that can be used in the synthesis of a variety of molecules. It is used in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, which helps to promote the reaction. The reaction proceeds in two steps. In the first step, the 2-bromo-4-cyano-5-fluorobenzene is reacted with the methyl acetate to form the this compound. In the second step, the acid catalyst is added to the reaction mixture and the reaction is heated to the desired temperature.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. Additionally, it has been found to have anti-inflammatory and anti-cancer effects. The exact mechanism of action of this compound is not yet fully understood, but it is thought to be related to its ability to interfere with the production of reactive oxygen species and to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-4-cyano-5-fluorophenylacetate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in the synthesis of a variety of molecules. It is also relatively inexpensive and has a low toxicity. However, it is important to note that the reaction must be carefully monitored, as the reaction can proceed too quickly and can lead to the formation of byproducts. In addition, the reaction is sensitive to moisture and should be performed in a dry environment.
Direcciones Futuras
The potential applications of Methyl 2-bromo-4-cyano-5-fluorophenylacetate in scientific research are vast. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in the synthesis of materials for nanotechnology and biotechnology. Finally, research is needed to explore its potential applications in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-cyano-5-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of molecules, including polymers, surfactants, and dyes. It has also been used in the synthesis of pharmaceuticals, such as drugs for the treatment of cancer and other diseases. In addition, this compound has been used in the synthesis of materials for use in nanotechnology and biotechnology.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)7(5-13)2-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOUVUDZPMAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)







![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)